molecular formula C10H14ClNO B7942551 3-Chloro-2-[(propylamino)methyl]phenol

3-Chloro-2-[(propylamino)methyl]phenol

Cat. No.: B7942551
M. Wt: 199.68 g/mol
InChI Key: CTJGIQRLETWLIT-UHFFFAOYSA-N
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Description

3-Chloro-2-[(propylamino)methyl]phenol is a halogenated phenolic compound featuring a propylamino-methyl substituent at the ortho position relative to the hydroxyl group and a chlorine atom at the meta position.

Properties

IUPAC Name

3-chloro-2-(propylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-6-12-7-8-9(11)4-3-5-10(8)13/h3-5,12-13H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJGIQRLETWLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(propylamino)methyl]phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with propylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(propylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Chloro-2-[(propylamino)methyl]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(propylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key structural features :

  • Chlorine atom : Enhances electronegativity and influences hydrogen bonding.
  • Propylamino-methyl group: Increases lipophilicity, affecting membrane permeability in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties
3-Chloro-2-[(propylamino)methyl]phenol -CH₂NH(CH₂)₂CH₃ C₁₀H₁₄ClNO 199.68 pKa: ~8.14; Boiling point: ~285°C
3-Chloro-2-[(cyclopropylamino)methyl]phenol -CH₂NH-C₃H₅ (cyclopropyl) C₁₀H₁₂ClNO 197.66 Purity: 95%; Higher steric hindrance
3-Chloro-2-[(isopropylamino)methyl]phenol -CH₂NHCH(CH₃)₂ C₁₀H₁₄ClNO 199.68 Lower solubility due to branched alkyl
3-Chloro-2-[(3-methylbutylamino)methyl]phenol -CH₂NH(CH₂)₂CH(CH₃)₂ C₁₂H₁₈ClNO 235.73 Increased lipophilicity

Key Observations:

Lipophilicity : Longer alkyl chains (e.g., 3-methylbutyl in ) enhance lipid solubility, which may improve pharmacokinetic profiles.

Acidity: The pKa (~8.14) of the phenolic hydroxyl group remains consistent across analogs, suggesting similar deprotonation behavior in physiological conditions .

Biological Activity

3-Chloro-2-[(propylamino)methyl]phenol, also known by its CAS number 1481003-14-8, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}ClNO
  • Molecular Weight : 199.68 g/mol
  • Physical State : Not specified in available data

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of the chloro and propylamino groups in its structure suggests potential reactivity with nucleophiles, which can modulate enzymatic activities and influence signaling pathways in cells.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can disrupt microbial cell membranes, leading to cell death. The chlorinated phenolic structure may enhance this activity by increasing lipophilicity, allowing better penetration into microbial cells.

Anti-inflammatory Effects

Phenolic compounds are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. Preliminary studies suggest that this compound may exhibit similar effects, potentially making it useful in treating inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various phenolic compounds demonstrated that derivatives with chlorine substitutions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of a propylamino group could further increase efficacy due to improved solubility and membrane penetration .
  • Anti-inflammatory Mechanism Exploration :
    • In vitro studies using cell lines exposed to inflammatory stimuli showed that treatment with chlorinated phenolic compounds resulted in a significant reduction in the expression of COX-2 and interleukin-6 (IL-6). This suggests that this compound may inhibit key inflammatory pathways .
  • Toxicological Assessment :
    • Toxicological evaluations have indicated that while phenolic compounds can be beneficial, they also possess cytotoxic potential at higher concentrations. Studies on related compounds have shown dose-dependent toxicity, necessitating further investigation into the safe dosage range for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityToxicity Level
This compoundModerateHighModerate
4-Chloro-2-methylphenolHighModerateLow
2,6-DichlorophenolHighLowHigh

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